2-Amino-5-chloro-4-fluorophenol
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Overview
Description
2-Amino-5-chloro-4-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chloro-4-fluorophenol can be synthesized through several methods:
Reduction of 2-chloro-5-nitrophenol: This method involves the reduction of 2-chloro-5-nitrophenol using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bacterial Strain LW1: Another method involves the use of a bacterial strain LW1 to convert 1-chloro-4-nitrobenzene to 2-amino-5-chlorophenol.
Industrial Production Methods
Industrial production methods for this compound are typically based on the above synthetic routes, with optimizations for large-scale production. These methods often involve the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chloro or fluoro group by a nucleophile under basic conditions.
Condensation Reactions: It participates in condensation reactions with compounds like acetylferrocene to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong bases such as sodium hydroxide or potassium tert-butoxide.
Condensation Reactions: Reagents like acetylferrocene and conditions such as reflux in ethanol are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used, often resulting in substituted phenols.
Condensation Reactions: Schiff bases bearing phenol groups are typical products.
Scientific Research Applications
2-Amino-5-chloro-4-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-fluorophenol involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is known to induce lipid peroxidation and deplete renal glutathione in vitro .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Amino-4-fluorophenol
- 5-Amino-2-chloro-4-fluorophenol
Uniqueness
2-Amino-5-chloro-4-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of substituents can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-amino-5-chloro-4-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPTNASDXYIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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